molecular formula C11H9NO3 B1590762 8-Methoxyquinoline-3-carboxylic acid CAS No. 71082-36-5

8-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1590762
CAS No.: 71082-36-5
M. Wt: 203.19 g/mol
InChI Key: MCODIFYTJFMYQG-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-3-carboxylic acid typically involves the reaction of 8-hydroxyquinoline with methoxy-substituted reagents under specific conditions. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with methoxyalkyl halides in the presence of a base to form the desired product . Another approach involves the direct methoxylation of quinoline-3-carboxylic acid derivatives using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and coordination complexes.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors

Comparison with Similar Compounds

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid
  • 7-Methoxyquinoline-3-carboxylic acid
  • 2-Chloro-6-methoxyquinoline-3-carboxylic acid

Comparison: 8-Methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher solubility and better metal-chelating ability, making it more effective in certain applications .

Properties

IUPAC Name

8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODIFYTJFMYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562882
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-36-5
Record name 8-Methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for 8-Methoxyquinoline-3-carboxylic acid derivatives?

A: Research primarily focuses on the antibacterial and anticancer properties of this compound derivatives. Studies have investigated their in vitro activity against various bacterial strains [] and cancer cell lines like MCF-7 and HepG-2. []

Q2: How does the structure of this compound derivatives influence their biological activity?

A: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the core structure of this compound impact its activity and potency. For example, introducing a cyclopropyl group at the 1-position and a fluorine atom at the 6-position, along with variations in the 5-amino substituent, has been explored for optimizing antibacterial activity. [] Similarly, introducing bromine, methoxy, and phenylazo groups at different positions of the coumarin and azacoumarin rings has been investigated for anticancer activity. []

Q3: What synthetic approaches are commonly employed for preparing this compound derivatives?

A: The synthesis of these compounds often involves multi-step procedures. For instance, 8-methoxyazacoumarin-3-carboxylic acid derivatives can be synthesized from commercially available starting materials like 2-amino-3-hydroxybenzoic acid. [] The process typically involves forming the quinolone core and then introducing desired substituents at specific positions.

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